methyl 3-(2-chloroacetamido)-5-fluoro-1H-indole-2-carboxylate
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Overview
Description
Methyl 3-(2-chloroacetamido)-5-fluoro-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by the presence of a chloroacetamido group, a fluoro substituent, and a methyl ester group attached to the indole core.
Mechanism of Action
Target of Action
Compounds with similar structures, such as local anesthetics, are known to act on nerve endings or around nerve trunks, and are combined with specific sodium ion (na+) channel sites on the nerve membrane .
Mode of Action
Based on the action of structurally similar compounds, it can be inferred that it might affect the membrane potential by reducing na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .
Biochemical Pathways
It’s plausible that the compound could interact with pathways involving sodium ion channels, given the mode of action of similar compounds .
Result of Action
Based on the action of structurally similar compounds, it can be inferred that it might block the generation and conduction of nerve impulses, leading to a temporary relief of pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-chloroacetamido)-5-fluoro-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Chloroacetamido Group Addition: The chloroacetamido group is introduced by reacting the indole derivative with chloroacetyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloroacetamido)-5-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole core and the ester group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Products with various substituents replacing the chlorine atom.
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced forms of the ester or amide groups.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-(2-chloroacetamido)-5-fluoro-1H-indole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-bromoacetamido)-5-fluoro-1H-indole-2-carboxylate: Similar structure with a bromoacetamido group instead of chloroacetamido.
Methyl 3-(2-chloroacetamido)-5-chloro-1H-indole-2-carboxylate: Similar structure with a chloro substituent instead of fluoro.
Methyl 3-(2-chloroacetamido)-5-methyl-1H-indole-2-carboxylate: Similar structure with a methyl substituent instead of fluoro.
Uniqueness
Methyl 3-(2-chloroacetamido)-5-fluoro-1H-indole-2-carboxylate is unique due to the combination of the chloroacetamido and fluoro substituents, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the fluoro group can enhance metabolic stability and binding affinity to biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
methyl 3-[(2-chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O3/c1-19-12(18)11-10(16-9(17)5-13)7-4-6(14)2-3-8(7)15-11/h2-4,15H,5H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTDVCUSRYDGNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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